molecular formula C15H10F3NO B2862627 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile CAS No. 477867-25-7

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile

Cat. No.: B2862627
CAS No.: 477867-25-7
M. Wt: 277.246
InChI Key: FDYSEHARNKOTDB-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a methylphenoxy group, and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile typically involves the following steps:

    Formation of the Methylphenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with a suitable halogenating agent to form 4-methylphenoxy halide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction.

    Formation of the Benzenecarbonitrile Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)-5-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    2-(4-Methylphenoxy)-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-(4-Methylphenoxy)-5-(trifluoromethyl)benzylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical properties such as high electronegativity and reactivity. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO/c1-10-2-5-13(6-3-10)20-14-7-4-12(15(16,17)18)8-11(14)9-19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYSEHARNKOTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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